5-(3-fluorophenyl)-1H-tetrazole
Overview
Description
Comprehensive Analysis of “5-(3-fluorophenyl)-1H-tetrazole”
This compound is a derivative of 1H-tetrazole, a heterocyclic compound consisting of a five-membered ring with four nitrogen atoms. Tetrazoles are known for their applications in various fields, including medicinal chemistry, where they serve as bioisosteric replacements for carboxylic acids due to their similar acidity but enhanced metabolic resistance and lipophilicity . The fluorophenyl group attached to the tetrazole ring may influence the compound's physical properties, reactivity, and potential applications in drug design and development.
Synthesis Analysis
The synthesis of 5-substituted 1H-tetrazoles, including those with fluorophenyl groups, can be achieved through various methods. One common approach involves the reaction of aryl nitriles with sodium azide, which can be catalyzed by different reagents, such as ammonium chloride and ammonium fluoride, under hydrothermal conditions . The synthesis of nucleoside diphosphate sugars using 1H-tetrazole as a catalyst in phosphomorpholidate coupling reactions demonstrates the versatility of tetrazoles in facilitating bond formation . Recent advances in the synthesis of 5-substituted 1H-tetrazoles have focused on developing more efficient and eco-friendly methods, including microwave-assisted synthesis and the use of heterogeneous catalysts .
Molecular Structure Analysis
The molecular structure of this compound is not directly discussed in the provided papers. However, the general structure of tetrazoles is known to be planar, with the possibility of the aryl rings at the 1- and 5-positions showing no conjugation to the tetrazole groups . The presence of a fluorine atom on the phenyl ring could affect the electron distribution within the molecule, potentially influencing its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Tetrazoles, including this compound, can participate in various chemical reactions due to their high nitrogen content and the presence of reactive sites on the ring. They are used as intermediates in the synthesis of other heterocycles and as activators in oligonucleotide synthesis . The reactivity of tetrazoles can be further modified by substituents on the phenyl ring, such as fluorine, which can withdraw electron density and influence the compound's behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly detailed in the provided papers. However, tetrazoles are generally known for their high nitrogen content, which contributes to their energetic properties and potential use in explosives . The substitution of a carboxylic acid with a tetrazole ring in drug molecules can improve pharmacokinetics, pharmacodynamics, and metabolic stability . The fluorine atom in the 5-(3-fluorophenyl) group is likely to increase the lipophilicity of the compound, which could be advantageous in drug design.
Scientific Research Applications
Synthesis and Chemistry
Synthesis and Functionalization
Tetrazoles, including 5-(3-fluorophenyl)-1H-tetrazole, are used in organic chemistry as intermediates in synthesizing other heterocycles and as activators in oligonucleotide synthesis. In medicinal chemistry, they serve as non-classical bioisosteres of carboxylic acids due to similar acidities but with higher lipophilicities and metabolic resistance (Roh, Vávrová, & Hrabálek, 2012).
Coordination Chemistry
Tetrazoles, including derivatives like this compound, have been explored for their applications in coordination chemistry. The synthesis and coordination properties of these compounds, like fluorinated 5-aryl-1H-tetrazoles, offer insights into their potential for creating complex molecular structures (Gerhards et al., 2015).
Photographic Industry and Explosives
The use of tetrazoles in the photographic industry and explosives has been documented, highlighting their diverse chemical applications. These compounds, due to their high nitrogen content and stability, are useful in these specialized fields (Roh, Vávrová, & Hrabálek, 2012).
Green Chemistry and Sustainable Synthesis
Microwave-Assisted Synthesis
Advancements in the eco-friendly synthesis of 5-substituted 1H-tetrazoles, such as microwave-assisted methods, have been developed, contributing to greener and more efficient chemical processes (Mittal & Awasthi, 2019).
Hydrothermal Synthesis
The hydrothermal synthesis method for tetrazoles, like 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole, demonstrates a cleaner and safer approach to producing these compounds, enhancing sustainable chemical practices (Wang, Cai, & Xiong, 2013).
Biological and Pharmacological Potential
Phosphodiesterase-3 Inhibitor
A specific derivative, 5-(1-(3-fluorophenyl)-1H-pyrazol-4-yl)-2H-tetrazole, was identified as a new synthetic derivative with phosphodiesterase-3 inhibitory action, demonstrating the potential biological activity of related tetrazole compounds (Souza et al., 2016).
Bioisosteric Replacement in Medicinal Chemistry
5-Substituted 1H-tetrazoles are recognized for their role as bioisosteric replacements for carboxylic acids in drug design, enhancing the pharmacokinetics, pharmacodynamics, and metabolic stability of drugs (Roh, Vávrová, & Hrabálek, 2012).
Material Science and Engineering
Corrosion Inhibition
Tetrazole derivatives have been studied for their role in inhibiting copper corrosion in chloride solutions, suggesting potential applications in material protection and engineering (Zucchi, Trabanelli, & Fonsati, 1996).
Stainless Steel Corrosion Inhibition
A study on the inhibition of 316L stainless steel corrosion in acidic medium by 1-(4-nitrophenyl)-5-amino-1H-tetrazole showcases the potential of tetrazole derivatives in protecting metal surfaces in harsh chemical environments (Ehsani et al., 2014).
Photoreactive and Light-Induced Applications
- Light-Induced Reactions: The use of tetrazole derivatives in light-induced reactions, such as in the synthesis of pyrazole-fused quinones, highlights their utility in photoreactive applications, contributing to the field of photochemistry (He et al., 2021).
properties
IUPAC Name |
5-(3-fluorophenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-3-1-2-5(4-6)7-9-11-12-10-7/h1-4H,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYSTLGMSOLFBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318930 | |
Record name | 5-(3-fluorophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50907-20-5 | |
Record name | 50907-20-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338095 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-fluorophenyl)-1H-tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(3-fluorophenyl)-2H-1,2,3,4-tetrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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